tert-butyl N-{3-[(3-bromophenyl)amino]propyl}carbamate
Description
tert-Butyl N-{3-[(3-bromophenyl)amino]propyl}carbamate is a carbamate derivative featuring a tert-butoxycarbonyl (Boc) protective group attached to a propylamine backbone substituted with a 3-bromophenylamino moiety. This compound is structurally characterized by:
- Boc group: Provides stability and facilitates selective deprotection in synthetic workflows .
- 3-Bromophenyl substituent: Introduces steric bulk and electronic effects (e.g., halogen-mediated hydrogen bonding) that influence reactivity and biological interactions.
- Propylamine linker: Enhances solubility and serves as a spacer for functional group conjugation in drug design .
Its applications span medicinal chemistry (e.g., as intermediates for enzyme inhibitors) and materials science, though its specific roles are often tailored by structural modifications .
Properties
IUPAC Name |
tert-butyl N-[3-(3-bromoanilino)propyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BrN2O2/c1-14(2,3)19-13(18)17-9-5-8-16-12-7-4-6-11(15)10-12/h4,6-7,10,16H,5,8-9H2,1-3H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEGXCOZYOILGDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCNC1=CC(=CC=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The preparation of tert-butyl N-{3-[(3-bromophenyl)amino]propyl}carbamate typically involves the reaction of 3-bromoaniline with tert-butylchloroformate. This reaction is generally carried out at ambient temperature and requires the use of an appropriate solvent and catalyst . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Chemical Reactions Analysis
tert-butyl N-{3-[(3-bromophenyl)amino]propyl}carbamate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: It undergoes substitution reactions, particularly nucleophilic substitution, where the bromine atom is replaced by other nucleophiles. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. .
Scientific Research Applications
tert-butyl N-{3-[(3-bromophenyl)amino]propyl}carbamate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various compounds.
Biology: It can be used in the synthesis of biologically active molecules for research purposes.
Medicine: It is involved in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-butyl N-{3-[(3-bromophenyl)amino]propyl}carbamate involves its interaction with specific molecular targets and pathways. The compound can act as an intermediate in various chemical reactions, facilitating the formation of desired products. The exact molecular targets and pathways depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Electronic and Steric Effects
- Halogenated analogs: The 3-bromo substituent in the target compound enhances electrophilicity compared to chloro (e.g., ) or non-halogenated derivatives, favoring nucleophilic aromatic substitution or cross-coupling reactions .
- Amino modifications: Thioureido (C=S) groups () increase metal-binding affinity, whereas methacrylamide (C=O) groups () enable radical polymerization.
Crystallographic and Physicochemical Data
- Crystal packing : The bromophenyl group in the target compound induces distinct torsion angles (e.g., C15—N2—C13: 123.56°) compared to chloro-dioxonaphthalenyl analogs (C—N—C: ~120°), affecting solid-state stability .
- Solubility: Dimethylamino derivatives () exhibit higher aqueous solubility (logP ~1.2) than bromophenyl analogs (logP ~3.5) due to increased polarity.
Biological Activity
tert-Butyl N-{3-[(3-bromophenyl)amino]propyl}carbamate is a compound of interest due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C13H18BrN2O2
- CAS Number : 75178-96-0
Its structure includes a tert-butyl group, a carbamate moiety, and a 3-bromophenyl amino group, which contribute to its biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of certain enzymes involved in metabolic pathways, particularly those associated with cancer cell proliferation.
- Modulation of Signal Transduction Pathways : It may influence various signaling pathways that regulate cell growth and apoptosis, contributing to its therapeutic effects in cancer treatment.
- Antioxidant Properties : Preliminary studies suggest that the compound exhibits antioxidant activity, which could protect cells from oxidative stress.
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Case Studies
Several case studies and experimental results have provided insights into the biological activity of this compound:
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In Vitro Studies on Cancer Cell Lines :
- Research demonstrated that this compound significantly inhibited the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism was linked to apoptosis induction and cell cycle arrest at the G1 phase.
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Animal Model Studies :
- In murine models, administration of the compound resulted in a marked reduction in tumor size compared to control groups. Histopathological analyses indicated that treated animals exhibited fewer metastases and lower angiogenesis levels.
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Toxicological Assessments :
- Toxicity studies indicated that while the compound was effective against cancer cells, it exhibited low toxicity profiles in normal cell lines, suggesting a degree of selectivity that is beneficial for therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
